molecular formula C9H6I2O3 B1402105 4-Formyl-2,6-diiodophenyl acetate CAS No. 52273-39-9

4-Formyl-2,6-diiodophenyl acetate

Cat. No.: B1402105
CAS No.: 52273-39-9
M. Wt: 415.95 g/mol
InChI Key: PAYXWYPBMCFNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Formyl-2,6-diiodophenyl acetate is utilized in various scientific research applications, including :

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: As a precursor for the synthesis of potential pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: In the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,6-diiodophenyl acetate typically involves the iodination of a phenyl acetate precursor followed by formylation. One common method includes the following steps :

    Iodination: The phenyl acetate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 2 and 6 positions of the benzene ring.

    Formylation: The diiodinated phenyl acetate is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,6-diiodophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: 4-Carboxy-2,6-diiodophenyl acetate.

    Reduction: 4-Hydroxymethyl-2,6-diiodophenyl acetate.

    Substitution: 4-Formyl-2-azido-6-iodophenyl acetate or 4-Formyl-2,6-dithiocyanatophenyl acetate.

Mechanism of Action

The mechanism of action of 4-Formyl-2,6-diiodophenyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2,6-dibromophenyl acetate
  • 4-Formyl-2,6-dichlorophenyl acetate
  • 4-Formyl-2,6-difluorophenyl acetate

Uniqueness

4-Formyl-2,6-diiodophenyl acetate is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms make it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(4-formyl-2,6-diiodophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXWYPBMCFNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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